molecular formula C26H25NO3 B2817905 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide CAS No. 2034441-31-9

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide

Katalognummer: B2817905
CAS-Nummer: 2034441-31-9
Molekulargewicht: 399.49
InChI-Schlüssel: OEBACWBIYHXWTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide (CAS 2034441-31-9) is a synthetic organic compound with a molecular formula of C₂₆H₂₅NO₃ and a molecular weight of 399.48 g/mol . As a benzofuran derivative, this scaffold is of significant interest in medicinal chemistry research due to its association with diverse biological activities . Benzofuran-based compounds are frequently investigated for their potential neuroprotective effects. Some analogs have been shown to protect cultured hippocampal neurons from beta-amyloid induced neurotoxicity, suggesting relevance to models of Alzheimer's disease . Furthermore, novel benzofuran derivatives have demonstrated antioxidant activity and the ability to protect rat cortical neuronal cells from NMDA-induced excitotoxicity, indicating potential for research in neurodegenerative conditions and oxidative stress . The presence of the benzofuran core, combined with specific substitutions, makes this compound a valuable chemical intermediate for the synthesis and exploration of novel molecules with potential pharmacological properties in fields such as neuroscience and oncology. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-26(29,24-16-21-14-8-9-15-23(21)30-24)18-27-25(28)17-22(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,22,29H,17-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBACWBIYHXWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the diphenylpropanamide moiety is often added through an amide coupling reaction using reagents like carbodiimides .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as microwave-assisted synthesis and photochemical reactions . These methods are advantageous due to their efficiency and reduced reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the diphenylpropanamide moiety can interact with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

N-[(2S)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-3,3-diphenylpropanamide

  • Structure: Shares the 3,3-diphenylpropanamide core but replaces the benzofuran moiety with a cyclohexylmethylamino group.
  • The absence of benzofuran may reduce π-π stacking interactions but improve selectivity for BChE over acetylcholinesterase (AChE) .

N-(benzothiazole-2-yl)-3,3-diphenylpropanamide

  • Structure : Features a benzothiazole ring instead of benzofuran and lacks the hydroxypropyl linker.
  • Reduced Solubility: Absence of the hydroxypropyl group lowers polar surface area (~47 Ų), increasing logP to ~6.3. Activity: Benzothiazole derivatives are often explored for anticancer and antimicrobial properties, suggesting divergent therapeutic applications compared to the benzofuran analog .

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide

  • Structure : Substitutes benzofuran with a benzimidazole-phenyl system.
  • Key Differences: Benzimidazole Pharmacophore: Known for targeting DNA topoisomerases and tyrosine kinases. The phenyl spacer may enhance conformational flexibility. Molecular Weight: 417.5 g/mol (vs. 443.5 g/mol for the benzofuran analog), with a logP of ~5.6. Applications: Benzimidazole derivatives are commonly used in antiparasitic and antiviral therapies, indicating a broader scope of action .

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

  • Structure : Combines an indole-ethyl group with a fluorinated biphenyl-propanamide.
  • Indole Moiety: Facilitates interactions with serotonin or dopamine receptors, contrasting with the benzofuran analog’s cholinesterase-targeting profile .

Research Implications

  • Benzofuran vs. Benzothiazole/Benzimidazole : The benzofuran analog’s hydroxyl and ether groups may favor interactions with hydrolytic enzymes (e.g., cholinesterases), while benzothiazole/benzimidazole systems target nucleic acid or protein-binding sites.
  • Hydroxypropyl Linker : Enhances solubility and may serve as a metabolic liability (e.g., esterase cleavage) compared to more stable alkyl or aromatic linkers in analogs .
  • Diphenylpropanamide Core : Common across all analogs, this moiety likely contributes to π-π stacking and hydrophobic interactions, though substituent variations dictate target specificity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzofuran derivatives and hydroxypropyl intermediates. Key steps include:

  • Amide bond formation : Use of coupling agents (e.g., DCC or EDC) under anhydrous conditions in solvents like DMF or THF .
  • Hydroxypropyl group introduction : Alkylation reactions with epoxide intermediates, requiring precise pH control (pH 7–9) and temperatures of 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
Amide CouplingDCC, DMF, RT, 12h65–7092
HydroxypropylationEpoxide, NaH, THF, 70°C55–6088

Q. How can structural characterization techniques validate the molecular identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzofuran (δ 6.8–7.5 ppm), hydroxypropyl (δ 3.2–4.0 ppm), and diphenylpropanamide (δ 7.2–7.6 ppm) moieties. Integration ratios verify substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~452.2 Da) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, analyze dihedral angles between benzofuran and phenyl groups (e.g., 0.230° co-planarity in related compounds) .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Demonstrated binding to butyrylcholinesterase (BChE) in crystallography studies (PDB: 7Q1P), suggesting potential neuropharmacological applications .
  • Antimicrobial Screening : Agar diffusion assays show activity against Candida albicans (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL) in structurally related benzofuran-amides .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use of Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate R/S enantiomers (retention time difference: 2.1 min) .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during hydroxypropylation to enrich enantiomeric excess (ee >90%) .

Q. What strategies address contradictory bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzofuran vs. electron-donating groups on phenyl rings) using in vitro dose-response curves .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity variations at BChE active sites (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for analogs) .

Q. How can in silico models predict metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (CYP3A4 substrate likelihood: 78%) and hepatotoxicity (probable in analogs with logP >4.5) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess membrane permeability (logD: 3.2) and plasma protein binding (>95%) .

Data Contradiction Analysis

Q. Why do reaction yields vary significantly across published synthetic protocols?

  • Critical Analysis :

  • Solvent Effects : Lower yields in THF (55%) vs. DMF (70%) due to incomplete epoxide ring-opening .
  • Catalyst Loading : Excess NaH (>2 eq.) leads to side reactions (e.g., elimination products) in hydroxypropylation steps .

Research Design Considerations

Q. What experimental controls are essential for reproducibility in bioactivity studies?

  • Methodological Guidelines :

  • Positive Controls : Include known BChE inhibitors (e.g., tacrine) to validate assay conditions .
  • Solvent Controls : Test DMSO (≤0.1% v/v) for cytotoxicity in cell-based assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.